2-Fluoro-5-(hydroxymethyl)phenol
Overview
Description
2-Fluoro-5-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(hydroxymethyl)phenol consists of a phenol group with a fluorine atom at the 2nd position and a hydroxymethyl group at the 5th position .Physical And Chemical Properties Analysis
2-Fluoro-5-(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 272.4±25.0 °C at 760 mmHg, and a flash point of 118.6±23.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Profluorophores in Biological Science
2-Fluoro-5-(hydroxymethyl)phenol derivatives, such as phenolic fluorophores including fluorescein and Tokyo Green, have significant applications in biological science. These compounds can be used as profluorophores after acylating their phenolic hydroxyl groups, which initially masks their fluorescence. Cellular esterases can restore this fluorescence, making these derivatives valuable tools for biochemical and biological imaging systems. Their chemical stability and enzymatic reactivity are particularly beneficial for such applications (Lavis, Chao, & Raines, 2011).
Antimicrobial Applications
The compound's derivatives exhibit antimicrobial activity against various bacteria, including E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. Molecular docking studies have supported this antibacterial activity, demonstrating the compound's potential as a part of the pharmaceutical arsenal against bacterial infections (Vidhya, Austine, & Arivazhagan, 2020).
Organic Polymer Synthesis
2-Fluoro-5-(hydroxymethyl)phenol derivatives serve as essential intermediates in the synthesis of organic polymers. These compounds, through various chemical reactions, contribute to the production of high-performance polymers with applications in engineering plastics and membrane materials. The versatility and utility of these polymers in different industrial applications underscore the compound's value in material science (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Photophysical Properties in ESIPT Fluorophores
The compound's derivatives are used in the synthesis of excited-state intramolecular proton transfer (ESIPT) fluorophores. These derivatives help tune the electronic structures of ESIPT fluorophores, significantly influencing their photophysical properties. This tuning is crucial for the development of new materials with potential applications in biological aspects (Longfei Xu, Qin Wang, & Yanrong Zhang, 2017).
Safety And Hazards
2-Fluoro-5-(hydroxymethyl)phenol is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-fluoro-5-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWJQHWUNWDKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300971 | |
Record name | 4-Fluoro-3-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(hydroxymethyl)phenol | |
CAS RN |
934241-78-8 | |
Record name | 4-Fluoro-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934241-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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